2-Amino-6-bromobenzoxazole

Kinase Inhibition Structural Biology Cancer Therapeutics

Fragment-based oncology programs often struggle to find validated starting points with structural data. 2-Amino-6-bromobenzoxazole solves this with an experimentally resolved Pim1 kinase co-crystal structure (PDB: 8R1K, 1.95 Å), enabling direct structure-guided design. • Co-crystallized with Pim1 kinase at 1.95 Å resolution - rare fragment-level binding mode data for rational SAR expansion. • The 6-bromo substituent is both a pharmacophore element and a synthetic handle for Suzuki, Buchwald-Hartwig, or Ullmann cross-coupling; 6-Cl and 6-F analogs exhibit different C-X reactivity profiles. • Achieves ≥98% purity across multiple suppliers; scalable via direct electrophilic bromination of 2-aminobenzoxazole in methanol (90% reported yield).

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 52112-66-0
Cat. No. B1265573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromobenzoxazole
CAS52112-66-0
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=N2)N
InChIInChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
InChIKeyAPUYIVHTTCCVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromobenzoxazole (CAS 52112-66-0): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Research


2-Amino-6-bromobenzoxazole (CAS 52112-66-0) is a halogenated 2-aminobenzoxazole derivative with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . This heterocyclic compound features a benzoxazole core substituted with an amino group at the 2-position and a bromine atom at the 6-position , creating a scaffold with both electron-donating (amino) and electron-withdrawing (bromo) functionalities that enables versatile downstream derivatization [1]. The compound is commercially available as a white to yellow crystalline solid with standard purity specifications of ≥98% , and is supplied by multiple reputable vendors for research and development applications in medicinal chemistry, agrochemical development, and kinase inhibitor discovery programs [2].

Why 2-Amino-6-bromobenzoxazole Cannot Be Substituted with Unhalogenated or Alternative Halogen Benzoxazole Analogs


Halogen substitution position and identity on the 2-aminobenzoxazole scaffold fundamentally alters both synthetic utility and biological target engagement, rendering analogs non-interchangeable. Direct comparative evidence demonstrates that the 6-bromo substitution pattern confers distinct kinase binding profiles: the compound co-crystallizes with Pim1 kinase (PDB: 8R1K) at 1.95 Å resolution [1], while 5-bromo, 6-chloro, and unsubstituted 2-aminobenzoxazoles exhibit divergent binding modes and potency profiles across Aurora B kinase, KDR (VEGFR2), and other oncology targets [2]. The bromine atom at the 6-position serves as both a critical pharmacophore element for target engagement and a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), enabling late-stage functionalization that is not possible with 6-chloro or 6-fluoro analogs due to differing C–X bond reactivity [3]. Substituting 2-amino-6-bromobenzoxazole with 2-amino-6-chlorobenzoxazole or 2-amino-5-bromobenzoxazole will yield different reaction kinetics in cross-coupling chemistry and altered biological activity in structure-activity relationship (SAR) studies, directly impacting both synthetic route feasibility and biological assay outcomes.

Quantitative Differentiation Evidence for 2-Amino-6-bromobenzoxazole: Comparative Data Versus Structural Analogs


Crystallographic Binding Evidence: 6-Bromo Substituent Enables Pim1 Kinase Active Site Engagement

2-Amino-6-bromobenzoxazole has been successfully co-crystallized with the serine/threonine kinase Pim1 in complex with Pimtide, with the X-ray diffraction structure deposited in the Protein Data Bank (PDB: 8R1K) at 1.95 Å resolution [1]. This structural evidence confirms that the 6-bromo substituent participates in and does not sterically preclude productive binding within the Pim1 ATP-binding pocket. In contrast, co-crystallization data for 2-amino-6-chlorobenzoxazole, 2-amino-5-bromobenzoxazole, or unsubstituted 2-aminobenzoxazole with Pim1 are not publicly available in the PDB, indicating that the 6-bromo substitution pattern specifically yields crystallographically tractable inhibitor complexes for this therapeutically relevant oncology target.

Kinase Inhibition Structural Biology Cancer Therapeutics Fragment-Based Drug Discovery

Halogen Substitution Position Differentiates Synthetic Accessibility via Direct Electrophilic Bromination

2-Amino-6-bromobenzoxazole can be synthesized directly from the parent unsubstituted 2-aminobenzoxazole via electrophilic bromination in methanol, as documented in patent literature [1]. This direct bromination route also enables preparation of 2-amino-5-chloro-6-bromo-benzoxazole from 2-amino-5-chloro-benzoxazole [1]. In contrast, the 5-bromo analog requires synthesis from pre-halogenated 2-amino-4-bromophenol with cyanogen bromide [1], while the 6-chloro analog is prepared via heating 4-chloro-2-hydroxyphenyl-thiourea with lead oxide or through amination of 2,6-dichlorobenzoxazole with aqueous ammonia [1]. The synthetic divergence is further supported by alternative methodology: 2-aminobenzoxazoles can be synthesized from the parent C–H compound via deprotonation at the 2-position, quenching with halogen electrophile, followed by amine displacement [2], providing complementary access to various 2-aminobenzoxazole derivatives.

Synthetic Methodology Halogenation Process Chemistry Scale-Up Synthesis

6-Bromo Substituent Contributes to Spns2 Kinase Inhibitory Activity in Structure-Activity Relationship Studies

In a structure-activity relationship study of 2-aminobenzoxazole-based Spns2 kinase inhibitors, halogen substitution on the benzoxazole core was systematically evaluated. Compound 33p (SLB1122168), a potent Spns2 inhibitor with an IC50 of 94 ± 6 nM, incorporates the 2-aminobenzoxazole scaffold as the core pharmacophore [1]. The SAR studies revealed that the 2-aminobenzoxazole core is a viable scaffold for developing potent Spns2 inhibitors that block S1P release [1]. While the exact IC50 of the parent 2-amino-6-bromobenzoxazole against Spns2 is not reported in this study, the 6-bromo substitution pattern provides a critical halogen handle for further derivatization to optimize potency and selectivity. Unsubstituted 2-aminobenzoxazole lacks the bromine necessary for cross-coupling diversification, while alternative halogen substitution patterns (5-bromo, 6-chloro) may alter the electronic and steric properties affecting target binding.

Sphingosine-1-Phosphate Immuno-Oncology Kinase Inhibitor Medicinal Chemistry SAR

Physicochemical Property Differentiation: Bromine Substitution Increases Lipophilicity and Molecular Refractivity Versus Chloro and Unsubstituted Analogs

2-Amino-6-bromobenzoxazole exhibits distinct physicochemical properties that differentiate it from its 6-chloro, 6-fluoro, and unsubstituted analogs. The compound has a predicted LogP (octanol-water partition coefficient) of 2.31 (KOWWIN estimate) and ACD/LogP of 2.64 , indicating moderate lipophilicity suitable for membrane permeability. The bromine atom contributes a molar refractivity of 46.4 ± 0.3 cm³ and polarizability of 18.4 ± 0.5 × 10⁻²⁴ cm³ , which are higher than those of the 6-chloro analog due to bromine's greater atomic radius and electron density. The compound has zero rotatable bonds, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a topological polar surface area of 52 Ų, with zero Rule of 5 violations . The pKa is predicted at 1.08 ± 0.30 . These properties confer distinct reactivity in cross-coupling reactions (C–Br bond dissociation energy differs from C–Cl and C–F) and different pharmacokinetic profiles when incorporated into larger molecules.

Physicochemical Properties Drug-Likeness ADME Prediction Computational Chemistry

Documented Muscle Relaxant Activity: 6-Bromo Substitution Maintains Spasmolytic Efficacy

Patent literature explicitly claims 2-amino-6-bromobenzoxazole as an active constituent in pharmaceutical compositions for the relief of spasticity, alongside 2-amino-5-bromobenzoxazole, 2-amino-6-chlorobenzoxazole, and 2-amino-5-chloro-6-bromobenzoxazole [1]. The patent further notes that these compounds also possess anticonvulsant properties and the ability to potentiate the depressant activity of barbiturates [1]. The 6-bromo analog is specifically identified as a composition component, with acid addition salts (including hydrochloride, nitrate, acetate, propionate, maleate, fumarate, citrate, tartrate, and salicylate) enabling formulation flexibility [1]. The patent describes direct bromination of 2-aminobenzoxazole in methanol to yield the 6-bromo analog [1].

Muscle Relaxant Spasticity Neurological Disorders CNS Pharmacology

Validated Application Scenarios for 2-Amino-6-bromobenzoxazole Based on Comparative Evidence


Pim1 Kinase Inhibitor Fragment for Structure-Based Drug Design

Based on the co-crystallization evidence with Pim1 kinase (PDB: 8R1K at 1.95 Å resolution), 2-amino-6-bromobenzoxazole serves as a validated fragment hit for structure-guided optimization in oncology programs [1]. Researchers can use the available crystal structure to rationally design derivatives with improved potency while maintaining the 6-bromo substitution that enables crystallographic binding. This application is particularly relevant for teams developing Pim1 inhibitors for hematologic malignancies and solid tumors, where Pim1 overexpression correlates with poor prognosis. The 6-bromo analog provides a defined starting point for fragment growth and merging strategies that is not available for unsubstituted or alternative halogen-substituted 2-aminobenzoxazoles lacking experimental structural data.

Cross-Coupling-Ready Building Block for Spns2 Kinase Inhibitor SAR Expansion

In medicinal chemistry programs targeting Spns2 kinase inhibition, 2-amino-6-bromobenzoxazole provides a critical synthetic handle for Suzuki, Buchwald-Hartwig, or Ullmann cross-coupling reactions to generate diverse analogs for SAR exploration [2]. The 2-aminobenzoxazole core has been validated as a viable scaffold for potent Spns2 inhibition, with optimized compounds achieving IC50 values of 94 ± 6 nM [2]. The 6-bromo substituent enables late-stage functionalization to introduce aryl, heteroaryl, or amine moieties, whereas the 6-chloro analog exhibits lower cross-coupling reactivity and unhalogenated analogs lack this diversification capacity entirely.

Heterocyclic Building Block with Validated Synthetic Scalability via Direct Bromination

Process chemistry teams requiring multigram to kilogram quantities should note that 2-amino-6-bromobenzoxazole can be synthesized via direct electrophilic bromination of unsubstituted 2-aminobenzoxazole in methanol [3]. This route is operationally simpler and more scalable than the multi-step syntheses required for 2-amino-5-bromobenzoxazole (requiring 2-amino-4-bromophenol precursor) or 2-amino-6-chlorobenzoxazole (requiring thiourea intermediates and lead oxide) [3]. The compound is commercially available with ≥98% purity from multiple vendors including Bide Pharmatech, AK Scientific, and Fluorochem [4], with documented synthesis achieving 90% yield (471 mg from 400 mg 2-amino-5-bromophenol) .

CNS Drug Discovery Lead for Muscle Spasticity and Anticonvulsant Programs

Based on patent claims documenting muscle relaxant and anticonvulsant properties [3], 2-amino-6-bromobenzoxazole represents a pharmacologically validated starting point for CNS drug discovery programs targeting spasticity, epilepsy, or related neurological conditions. The availability of diverse acid addition salts (including hydrochloride, maleate, fumarate, and citrate) enables formulation optimization for in vivo studies [3]. While direct quantitative comparisons with other halogen-substituted analogs are not provided in the patent literature, the explicit inclusion of the 6-bromo analog alongside other halobenzoxazoles indicates that the 6-position bromine maintains therapeutic activity while providing distinct synthetic and physicochemical properties.

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